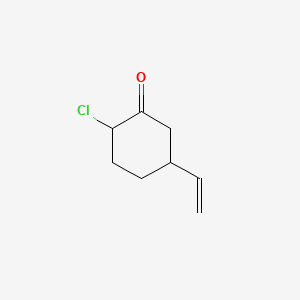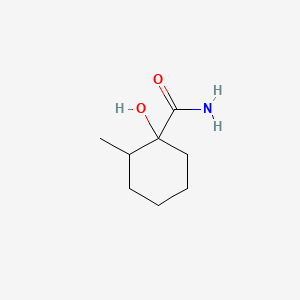
Cyclohexanecarboxamide, 1-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-methylcyclohexanecarboxamide is an organic compound with a cyclohexane ring structure It features a hydroxyl group (-OH) and a carboxamide group (-CONH2) attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hydroxy-2-methylcyclohexanecarboxamide can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylcyclohexanecarboxamide. This reaction typically uses oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group at the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of 1-Hydroxy-2-methylcyclohexanecarboxamide may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-2-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-keto-2-methylcyclohexanecarboxamide or 1-carboxy-2-methylcyclohexanecarboxamide.
Reduction: Formation of 1-hydroxy-2-methylcyclohexanamine.
Substitution: Formation of 1-substituted-2-methylcyclohexanecarboxamide derivatives.
Applications De Recherche Scientifique
1-Hydroxy-2-methylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxycyclohexanecarboxamide: Lacks the methyl group, resulting in different chemical and biological properties.
2-Methylcyclohexanecarboxamide: Lacks the hydroxyl group, affecting its reactivity and applications.
1-Hydroxy-2-methylcyclohexane: Lacks the carboxamide group, leading to different chemical behavior.
Uniqueness
1-Hydroxy-2-methylcyclohexanecarboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-hydroxy-2-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-6-4-2-3-5-8(6,11)7(9)10/h6,11H,2-5H2,1H3,(H2,9,10) |
Clé InChI |
SQDQEBRCEDZUCC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


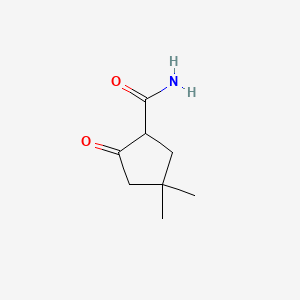

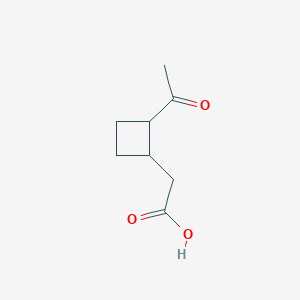

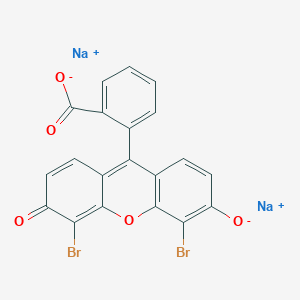
![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)
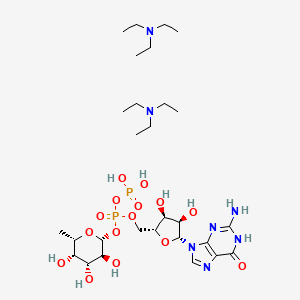
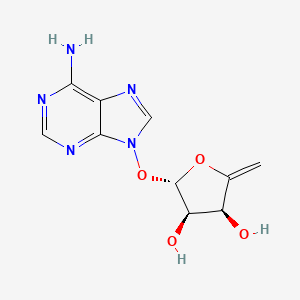
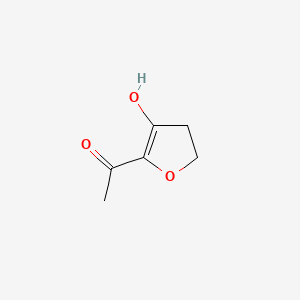
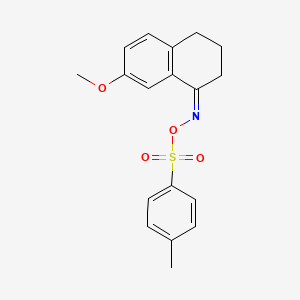
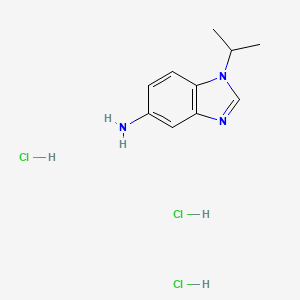
![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)
